molecular formula C8H5FIN B1376646 2-(3-Fluoro-2-iodophenyl)acetonitrile CAS No. 1261744-72-2

2-(3-Fluoro-2-iodophenyl)acetonitrile

Cat. No.: B1376646
CAS No.: 1261744-72-2
M. Wt: 261.03 g/mol
InChI Key: GWKBSXPUMKJOHP-UHFFFAOYSA-N
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Description

“2-(3-Fluoro-2-iodophenyl)acetonitrile” is a chemical compound with the CAS Number: 1261744-72-2 . It has a molecular weight of 261.04 and its IUPAC name is (3-fluoro-2-iodophenyl)acetonitrile . The compound is typically stored at a temperature of 4 degrees Celsius and is usually in powder form .

Scientific Research Applications

  • Electrochemical Applications : A study by Kunugi et al. (1993) discusses the electrochemical reduction of fluoro-arylvinyl phenyl sulphones in acetonitrile, which involves the cleavage of carbon-sulphur and carbon-fluorine bonds. This process forms 1-fluoro-2-aryl-ethylenes and arylethylenes, indicating potential applications in electrochemical syntheses and reactions involving fluoro-aryl compounds (Kunugi et al., 1993).

  • Pharmaceutical Synthesis : Ivachtchenko et al. (2019) describe the synthesis of a biologically active molecule, 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, using acetonitrile. The study highlights its potential as a novel inhibitor of hepatitis B, demonstrating the relevance of fluoro-acetonitrile derivatives in pharmaceutical research (Ivachtchenko et al., 2019).

  • Material Science and Sensing Technologies : Ajayaghosh et al. (2005) developed a ratiometric fluorescence probe based on vinylpyrrole end-capped bipyridine for sensing Zn2+ ions. This probe shows strong emission in acetonitrile, indicating the utility of fluoro-acetonitrile derivatives in the development of selective sensors and materials for detecting specific ions (Ajayaghosh et al., 2005).

  • Analytical Chemistry : In a study on fluorination of olefins and arenes, O'Malley et al. (1985) discuss electrolysis of acetonitrile solutions leading to fluorination at specific positions. This research underscores the importance of fluoro-acetonitrile derivatives in analytical methods for fluorination processes (O'Malley et al., 1985).

  • Optical Applications : Goswami et al. (2014) synthesized a pyrene-based fluorescence probe that shows a significant response to Cu(2+) ions in an acetonitrile-aqueous medium. The study illustrates the application of fluoro-acetonitrile derivatives in developing optical sensors for metal ion detection (Goswami et al., 2014).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains important information about the compound’s potential hazards, safe handling procedures, and emergency response measures.

Properties

IUPAC Name

2-(3-fluoro-2-iodophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKBSXPUMKJOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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